molecular formula C38H42N2O6 B1684364 Tetrandrine CAS No. 518-34-3

Tetrandrine

Cat. No.: B1684364
CAS No.: 518-34-3
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-KYJUHHDHSA-N
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Biochemical Analysis

Biochemical Properties

Tetrandrine interacts with several biomolecules within cells. Notably, an alkynyl diazirine derivative of Tet (AD-Tet) was synthesized as a clickable photoaffinity probe to identify its molecular targets. Biochemical and cellular analyses confirmed that AD-Tet and Tet exhibit highly similar pharmacological activities. AD-Tet localizes specifically to lysosomes. Further studies revealed that lysosomal integral membrane protein-2 (LIMP-2) is a genuine molecular target of Tet. At low micromolar concentrations, Tet inhibits LIMP-2, leading to intralysosomal cholesterol accumulation, sterol regulatory-element binding protein (SREBP) activation, and disruption of cellular cholesterol metabolism. At higher concentrations, Tet activates unfolded protein response and cell death due to non-specific lysosomal protein inhibition. These findings suggest that many of Tet’s pharmacological activities are associated with lysosomal function disruption .

Cellular Effects

This compound influences various cell types and processes. It induces cancer cell apoptosis, autophagy, and cell cycle arrest. Additionally, it inhibits cell proliferation, migration, and invasion. These effects contribute to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It induces apoptosis by activating caspase-3, caspase-8, and caspase-9. It also modulates oxidative stress pathways, affecting ROS levels and glutathione content. Furthermore, this compound impacts p53, p21waf1, and Bax expression, leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory studies, this compound’s effects change over time. Researchers have investigated its stability, degradation, and long-term impact on cellular function. Specific details on temporal effects require further exploration .

Metabolic Pathways

This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux and metabolite levels. Detailed studies on these interactions are crucial for a comprehensive understanding .

Transport and Distribution

Understanding how this compound is transported and distributed within cells and tissues is essential. It may interact with transporters or binding proteins, influencing its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization impacts its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Tetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits anti-inflammatory effects through mechanisms such as the suppression of extra-signal response kinase (ERK1/2), c-jun N-terminal kinase (JNK1/2), inhibition of the phosphorylation and degradation of inhibitor of kappa B (IκB), and activation of NF-κB .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced pharmacological properties. For example, this compound derivatives have shown potent cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest .

Scientific Research Applications

Tetrandrine has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. It serves as a model compound for the synthesis of other bis-benzylisoquinoline alkaloids.

Biology: In biological research, this compound is used to study its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of caspases and other apoptotic proteins .

Medicine: this compound has significant potential in medical research, particularly in the treatment of inflammatory diseases, cancer, and cardiovascular conditions. It has been used to treat silicosis, autoimmune disorders, inflammatory pulmonary diseases, and hypertension . Additionally, this compound has shown promise in inhibiting the entry of Ebola virus into host cells .

Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being developed for enhanced stability and efficacy in drug delivery systems .

Comparison with Similar Compounds

Tetrandrine is often compared with other bis-benzylisoquinoline alkaloids such as fangchinoline and sinomenine. While all these compounds share similar chemical structures, this compound is unique in its potent calcium channel blocking activity and broad range of pharmacological effects . Fangchinoline, for example, also exhibits anti-inflammatory properties but through different mechanisms . Sinomenine is another related compound with anti-inflammatory and immunosuppressive effects, commonly used in the treatment of rheumatoid arthritis .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique chemical structure and broad range of pharmacological effects make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.

Properties

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178062, DTXSID70881383
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

518-34-3, 23495-89-8
Record name Tetrandrine
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Record name TETRANDRINE, (+)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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